Enzymatic Inhibition Profile: Weak Multi-Target Activity vs. Potent Single-Target Antifolates
5,6,7,8-Tetrahydro-8-deazahomofolic acid exhibits a broad but weak inhibition profile across multiple folate pathway enzymes. In contrast, clinical antifolates are characterized by potent and specific inhibition of one or a few targets. For instance, Pemetrexed is a potent inhibitor of TS (Ki = 1.3 nM), DHFR (Ki = 7.2 nM), and GARFT (Ki = 65 nM) [1]. 5,6,7,8-Tetrahydro-8-deazahomofolic acid is a 'weak inhibitor' of thymidylate synthase, dihydrofolate reductase, glycinamide-ribonucleotide transformylase, and aminoimidazolecarboxamide ribonucleotide transformylase [2].
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Weak inhibitor (no Ki/IC50 reported in primary literature) of TS, DHFR, GARFT, and AICARFT |
| Comparator Or Baseline | Pemetrexed (Clinical Antifolate): Ki = 1.3 nM (TS), 7.2 nM (DHFR), 65 nM (GARFT) [1] |
| Quantified Difference | Target compound is a 'weak' inhibitor across multiple enzymes; comparator exhibits nanomolar Ki values. |
| Conditions | In vitro enzyme assays (literature review). |
Why This Matters
This confirms the compound is a tool for studying weak multi-target interactions, not a substitute for potent, clinically-relevant inhibitors.
- [1] Shih C, Chen VJ, Gossett LS, Gates SB, MacKellar WC, Habeck LL, Shackelford KA, Mendelsohn LG, Soose DJ, Patel VF, Andis SL, Bewley JR, Rayl EA, Moroson BA, Beardsley GP, Kohler W, Ratnam M, Schultz RM. LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. Cancer Res. 1997 Mar 15;57(6):1116-23. PMID: 9067281. View Source
- [2] DeGraw JI, Colwell WT, Brown VH, Sato M, Kisliuk RL, Gaumont Y, Thorndike J, Sirotnak FM. Synthesis and biological evaluation of 8-deazahomofolic acid and its tetrahydro derivative. J Med Chem. 1988 Jan;31(1):150-3. doi: 10.1021/jm00396a022. PMID: 3121855. View Source
